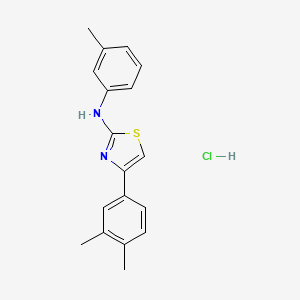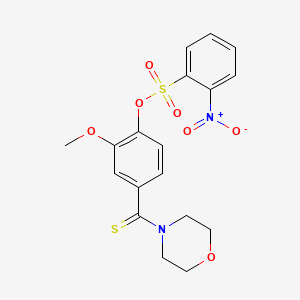
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate, also known as Mor-Nu, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play important roles in cellular signaling pathways.
Mécanisme D'action
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate inhibits PTPs by covalently binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrates, leading to the accumulation of phosphorylated proteins and altered cellular signaling pathways. The covalent binding of this compound to PTPs is irreversible, making it a potent and long-lasting inhibitor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific PTPs that are inhibited. In general, this compound can modulate cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting PTPs involved in the regulation of inflammation. In addition, this compound has been used to study the role of PTPs in cancer, diabetes, and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate in lab experiments is its potency and specificity for PTPs. This compound is a potent inhibitor of PTPs, making it a valuable tool for studying the role of these enzymes in cellular signaling pathways. However, the irreversible binding of this compound to PTPs can also be a limitation, as it can lead to long-lasting effects on cellular signaling pathways. In addition, the multi-step synthesis of this compound can be time-consuming and requires careful handling of the reagents and reaction conditions.
Orientations Futures
There are several future directions for the use of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate in scientific research. One area of interest is the development of more potent and specific PTP inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other inhibitors or drugs to modulate cellular signaling pathways. Finally, the role of PTPs in disease states such as cancer and diabetes continues to be an area of active research, and this compound will likely play a key role in these studies.
Méthodes De Synthèse
The synthesis of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate involves the reaction of 2-methoxy-4-(4-morpholinyl)phenol with carbon disulfide to form 2-methoxy-4-(4-morpholinylcarbonothioyl)phenol. This intermediate is then reacted with 2-nitrobenzenesulfonyl chloride to form the final product, this compound. The synthesis of this compound is a multi-step process that requires careful handling of the reagents and reaction conditions.
Applications De Recherche Scientifique
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has been used extensively in scientific research as a tool to study the role of PTPs in cellular signaling pathways. PTPs are involved in the regulation of a wide range of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PTPs, this compound can modulate these processes and provide insights into their underlying mechanisms. This compound has also been used to study the role of PTPs in cancer, diabetes, and other diseases.
Propriétés
IUPAC Name |
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7S2/c1-25-16-12-13(18(28)19-8-10-26-11-9-19)6-7-15(16)27-29(23,24)17-5-3-2-4-14(17)20(21)22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDCMNUEFXIVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
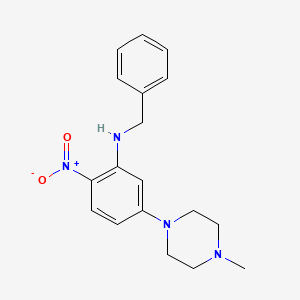

![(1-{[1-(2-chloro-4,5-difluorobenzoyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5082475.png)
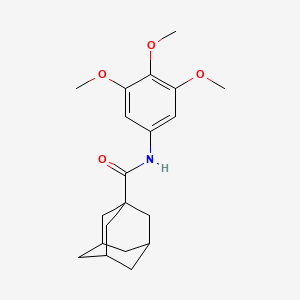
![4-bromo-2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5082485.png)
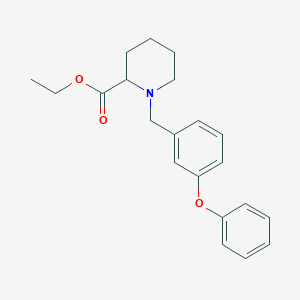
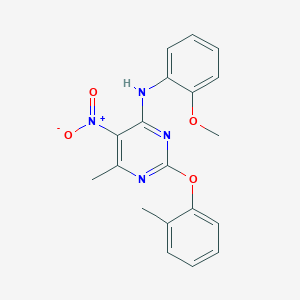
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5082527.png)
![2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5082541.png)
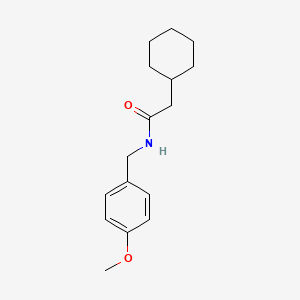
![dimethyl 2-[2-(diethylamino)ethyl]-5-(4-methoxyphenyl)-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide](/img/structure/B5082545.png)
![1-(1-adamantyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5082558.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-6-quinoxalinecarboxamide](/img/structure/B5082562.png)
